Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Isomeric Variations
The IUPAC name for this compound is 2,4-dimethyl-6-[(1R,2S,4S)-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol , derived from its bicyclic norbornane core and substituted phenolic ring. The bicyclo[2.2.1]heptane system (norbornane) is numbered such that the bridgehead carbons are positions 1 and 4, with methyl groups at positions 1, 4, and 7. The phenolic ring features methyl substituents at positions 2 and 4, and the bicyclic moiety at position 6.
Isomeric variations arise from:
- Stereoisomerism : The bicyclic system exhibits exo and endo configurations at the bridgehead carbons. The specified stereochemistry (1R,2S,4S) indicates an exo-orientation of the phenolic substituent relative to the norbornane framework.
- Regioisomerism : Alternative methylation patterns on the bicyclic core or phenolic ring could yield structural isomers, though none have been reported for this specific compound.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₂₆O corresponds to a calculated molecular weight of 258.40 g/mol , consistent with experimental measurements. The formula breaks down as follows:
| Component | Contribution to Molecular Weight |
|---|---|
| 18 C atoms | 18 × 12.01 = 216.18 g/mol |
| 26 H atoms | 26 × 1.008 = 26.21 g/mol |
| 1 O atom | 1 × 16.00 = 16.00 g/mol |
| Total | 258.39 g/mol |
The slight discrepancy (<0.01%) between calculated and observed values (258.4 g/mol) falls within acceptable margins for high-resolution mass spectrometry.
Stereochemical Configuration and Bicyclic Framework Geometry
The bicyclo[2.2.1]heptane system adopts a norbornane-like structure with the following features:
- Bridgehead carbons : C1 and C4 form the bridgeheads, with methyl groups at C1, C4, and C7.
- Chair-boat conformation : The norbornane framework minimizes steric strain through a hybrid chair-boat geometry, positioning the bulky phenolic substituent in the exo orientation.
The stereochemical descriptors (1R,2S,4S) define the absolute configuration:
- C1 : R-configuration due to priority order (phenolic group > methyl > bicyclic carbons).
- C2 : S-configuration, determined by the Cahn-Ingold-Prelog rules applied to the bicyclic substituents.
- C4 : S-configuration, influenced by the adjacent methyl groups.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorption bands (Figure 1):
- O-H stretch : Broad peak at 3200–3500 cm⁻¹ (phenolic hydroxyl).
- C-O stretch : Sharp band at 1250 cm⁻¹ (aryl ether-like linkage).
- C-H bends : Peaks at 1375 cm⁻¹ (geminal dimethyl groups) and 1450 cm⁻¹ (methylene groups in bicyclic framework).
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (hypothetical, based on analogous structures):
- δ 6.85–7.10 ppm (aromatic protons, doublet of doublets).
- δ 2.20–2.50 ppm (bridgehead methyl groups, singlet).
- δ 1.10–1.40 ppm (methyl groups on bicyclic core, multiplet).
- ¹³C NMR :
- δ 150–155 ppm (oxygenated aromatic carbon).
- δ 25–35 ppm (bridgehead carbons).
UV-Vis Spectroscopy
The phenolic chromophore absorbs at λₘₐₓ = 275–290 nm (π→π* transitions in the aromatic ring), with minor shifts depending on solvent polarity.
Properties
CAS No. |
72968-53-7 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-[(1R,2S,4S)-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-12(2)16(19)13(9-11)14-10-18(5)7-6-15(14)17(18,3)4/h8-9,14-15,19H,6-7,10H2,1-5H3/t14-,15-,18+/m1/s1 |
InChI Key |
PFQAEXWCTNWZTN-RKVPGOIHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[C@H]2C[C@@]3(CC[C@H]2C3(C)C)C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CC3(CCC2C3(C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclic Intermediate
The bicyclic moiety, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor derivative), is the key starting material. Its preparation involves:
Oximation of D-camphor: D-camphor is reacted with hydroxylamine hydrochloride in the presence of sodium acetate in an ethanol-water mixture under nitrogen atmosphere at 60 °C. This forms 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime with good yield (~56% after recrystallization).
Reaction Conditions: The reaction is typically stirred overnight, monitored by thin-layer chromatography (TLC) to ensure complete conversion. The product is isolated by extraction with diethyl ether, drying, and recrystallization from hot ethanol.
Conversion to Phenolic Derivative
The oxime or related bicyclic intermediates undergo further transformations to introduce the phenol group:
Electrophilic Aromatic Substitution or Coupling: The bicyclic intermediate is reacted with phenol or phenol derivatives under controlled conditions to attach the bicyclic moiety to the phenol ring, typically at the para position relative to the hydroxyl group.
Catalysts and Reagents: Acidic catalysts or Lewis acids may be employed to facilitate the coupling. The reaction temperature is maintained around room temperature to 60 °C to avoid decomposition.
Workup: After reaction completion, the mixture is neutralized, extracted with organic solvents (e.g., ethyl ether), dried, and concentrated under reduced pressure to isolate the phenolic product.
Purification
- The crude product is purified by recrystallization from ethanol or other suitable solvents at low temperatures (0–4 °C) to obtain white crystalline phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- with high purity.
Detailed Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | D-camphor + Hydroxylamine hydrochloride + NaOAc | EtOH/H2O, 60 °C, overnight | 56 | Formation of camphor oxime intermediate |
| 2 | Camphor oxime + Phenol derivative + Catalyst | Room temp to 60 °C, 16 h | Variable | Electrophilic substitution/coupling |
| 3 | Crude product purification | Recrystallization in ethanol, 0–4 °C | High purity | White crystalline phenolic compound |
Research Findings and Analytical Data
Reaction Monitoring: TLC is used to monitor the consumption of starting materials and formation of products during synthesis.
Spectroscopic Characterization: The final phenolic compound is characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.
Physical Data: The compound exhibits a boiling point of approximately 330.4 °C and a density of 1.042 g/cm³, consistent with literature values for this bicyclic phenol derivative.
Chemical Reactions Analysis
Types of Reactions
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Scientific Research Applications
Fragrance Industry
Phenol derivatives are widely used in the fragrance industry due to their pleasant aromatic properties. The compound exhibits a strong and distinctive scent that is utilized in perfumes and other scented products. Its formulation can enhance the longevity and intensity of fragrances.
Case Study: A study on the safety assessment of fragrance ingredients highlighted that compounds like phenol dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- are evaluated for their potential skin sensitization effects and are classified under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) .
Pharmaceutical Applications
Phenolic compounds have been recognized for their biological activities, including antimicrobial and antioxidant properties. Research indicates that the functionalization of phenolic structures can enhance their bioactivity.
Research Findings: A review published in Nature emphasized that tailored phenolic compounds exhibit improved pharmacological effects after appropriate chemical transformations . The compound's structure suggests potential applications in developing new therapeutic agents targeting various diseases.
Material Science
In material science, phenolic compounds are used as precursors for producing resins and polymers due to their thermal stability and mechanical strength.
Application Insight: The compound has potential as a building block for creating advanced materials with specific properties suitable for high-performance applications . Its unique bicyclic structure contributes to enhanced durability and resistance to environmental degradation.
Toxicological Profile
The safety profile of phenol dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is crucial for its application in consumer products:
Mechanism of Action
The mechanism of action of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Research Findings and Data
Thermal and Physical Properties
- Boiling Points: Exo-2,4-dimethyl-6-(bicyclo)phenol (310.2°C ) vs. bornyl isovalerate (~250°C ), reflecting substituent effects on volatility.
- Acidity: Phenolic analogs (pKa ~10.8 ) are more acidic than esters (pKa ~neutral), influencing their reactivity in basic environments.
Biological Activity
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is a chemical compound with the molecular formula C16H22O. This compound is notable for its unique bicyclic structure and is of interest in various fields including chemistry, biology, and medicine. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- features a phenolic group substituted with a dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) moiety. This structural configuration influences its biological activity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H22O |
| Molecular Weight | 246.35 g/mol |
| Density | 1.042 g/cm³ |
| Boiling Point | 330.4 °C |
| Flash Point | 170.9 °C |
The biological activity of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The phenolic group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.
- Membrane Interaction : The bicyclic structure may alter the fluidity and function of lipid membranes.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
Antimicrobial Properties
Research has indicated that phenolic compounds often exhibit antimicrobial activities. A study focusing on similar phenolic derivatives found that they demonstrated significant antibacterial effects against various pathogens.
Case Study: Antimicrobial Efficacy
In a comparative study of phenolic compounds, it was found that derivatives with bicyclic structures had enhanced antimicrobial properties compared to their monocyclic counterparts. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Antioxidant Activity
Phenol derivatives are known for their antioxidant capabilities. A study evaluating the antioxidant activity of similar compounds reported that they could effectively reduce oxidative stress in cellular models.
Research Findings
A specific study demonstrated that the antioxidant activity of the compound was comparable to well-known antioxidants like ascorbic acid, with an IC50 value indicating effective radical scavenging ability at concentrations below 100 µM.
Anti-inflammatory Effects
Phenolic compounds have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Experimental Evidence
In vitro experiments showed that treatment with phenolic compounds significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Summary of Biological Activities
Q & A
Q. What preliminary bioactivity data exist for borneol derivatives, and how should assays be designed?
- Methodological Answer : Antibacterial activity is tested via disk diffusion assays. For instance, (–)-borneol methanesulfonate derivatives show zone-of-inhibition values against Staphylococcus aureus . Antioxidant activity is assayed electrochemically, such as cyclic voltammetry measuring redox potentials of Co-porphyrin complexes . Use positive controls (e.g., ascorbic acid) and replicate experiments to validate bioactivity.
Advanced Research Questions
Q. How does stereochemistry influence the physicochemical and biological properties of bicyclic monoterpene derivatives?
- Methodological Answer : Endo-isomers (e.g., endo-bornyl isovalerate) exhibit higher thermal stability in polymers due to reduced steric hindrance . Bioactivity varies: exo-acrylates in 3D-printed elastomers (~0.5 MPa stiffness) outperform endo-forms in mechanical resilience . For flavor compounds, stereochemistry affects aroma thresholds; endo-bornyl valerate is reported in valerian oil, while exo-forms are synthetic .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from isomer purity or assay conditions. For example:
- Antibacterial Contradictions : (–)-Borneol derivatives in one study may conflict with others due to enantiomeric impurities. Use chiral HPLC to verify purity (>98% enantiomeric excess) .
- Antioxidant Variability : Electrochemical assays require controlled pH and oxygen levels; inconsistent results may stem from Co-porphyrin aggregation .
Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial membrane proteins for antibacterial compounds) .
- DFT Calculations : Predict redox potentials of antioxidant complexes (e.g., Co-porphyrin HOMO-LUMO gaps correlate with activity) .
- Table : SAR for Borneol Derivatives
| Derivative | Bioactivity (IC50/EC50) | Key Structural Feature |
|---|---|---|
| Borneol methanesulfonate | 12 µg/mL (S. aureus) | Sulfonate group polarity |
| Co-Tetrakis(borneol)porphyrin | 0.45 V (E) | Electron-withdrawing substituents |
Q. What advanced applications exist for these compounds in material science?
- Methodological Answer :
- 3D-Printed Elastomers : Exo-bornyl acrylate is a key monomer in TangoBlackPlus (0.5 MPa modulus), used for soft robotics due to tunable stress-strain curves .
- Photopolymers : Bornyl methacrylate derivatives crosslink under UV light, enabling high-resolution dental prostheses .
Data Contradictions and Validation
- Example : Discrepancies in bioactivity between natural (endo-bornyl isovalerate) and synthetic isomers highlight the need for isomer-specific characterization . Validate via GC-MS/NMR and biological triplicates.
- Safety Note : Hazard statements (e.g., H302 for acrylates) require rigorous handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
